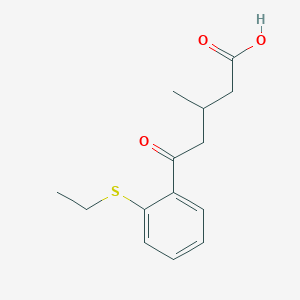

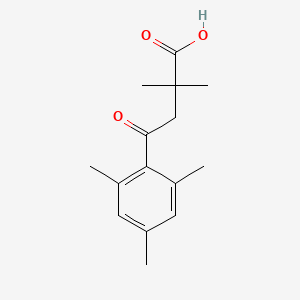

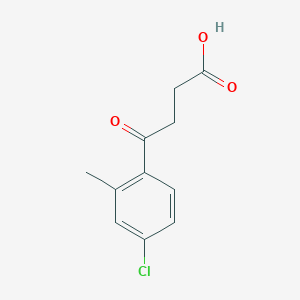

Ethyl 8-(2-methylphenyl)-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-(2-methylphenyl)-8-oxooctanoate (EMPO) is an organic compound used for a variety of purposes in a variety of scientific disciplines. It is a synthetic compound that has a wide range of applications due to its unique properties.

Aplicaciones Científicas De Investigación

Chemoenzymatic Synthesis

Ethyl 2-hydroxy-3-oxooctanoate, a compound related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was used in chemoenzymatic synthesis studies. It was reduced using immobilized baker's yeast to yield high diastereoselectivity and enantioselectivity products, which are crucial in synthesizing complex organic molecules (Fadnavis, Vadivel, & Sharfuddin, 1999).

Cytotoxic Evaluation in Cancer Research

Ethyl diethoxyphosphorylacetate, structurally similar to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was utilized in synthesizing β-aryl-γ-ethyl-α-methylidene-γ-lactones. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing significant potential for cancer treatment (Albrecht et al., 2010).

Asymmetric Synthesis

Asymmetric synthesis is another critical application. Ethyl 3-chloro-2-oxooctanoate, closely related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was used in asymmetric reduction studies. This process is vital for producing chiral compounds, which have broad applications in pharmaceuticals and other industries (Tsuboi, Furutani, & Takeda, 1987).

Reductase-Catalyzed Synthesis

Ethyl 8-chloro-6-oxooctanoate, a compound similar to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, was efficiently reduced by a newly identified NADH-dependent carbonyl reductase. This reaction is significant in producing chiral precursors for complex molecule synthesis (Chen et al., 2014).

Quantum Chemical Calculations

Quantum chemical calculations have been performed on compounds structurally related to Ethyl 8-(2-methylphenyl)-8-oxooctanoate, such as ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate. These studies help understand molecular structures and properties, essential in designing more efficient and selective compounds (Zarrouk et al., 2014).

Propiedades

IUPAC Name |

ethyl 8-(2-methylphenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-20-17(19)13-7-5-4-6-12-16(18)15-11-9-8-10-14(15)2/h8-11H,3-7,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGXXBOLHGZQJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645546 |

Source

|

| Record name | Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |

CAS RN |

898751-42-3 |

Source

|

| Record name | Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

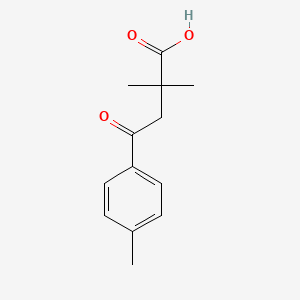

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

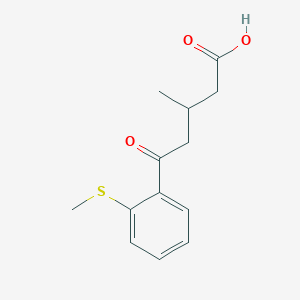

![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)

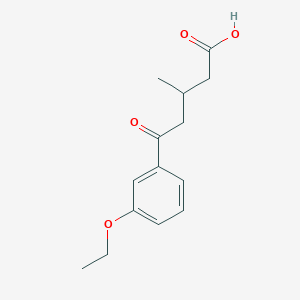

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)